Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
Description
Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a heterocyclic compound featuring a benzofuropyrimidine core fused with a cyclopentyl substituent at position 3 and a sulfanyl-acetyl-amino benzoate ester side chain. Its molecular complexity arises from the fusion of benzofuran and pyrimidine rings, which are further functionalized with a sulfur-containing thioether linkage.
Properties
IUPAC Name |
ethyl 2-[[2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-2-33-25(32)17-11-5-7-13-19(17)27-21(30)15-35-26-28-22-18-12-6-8-14-20(18)34-23(22)24(31)29(26)16-9-3-4-10-16/h5-8,11-14,16H,2-4,9-10,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSDFAOBPQKGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate, with the CAS number 899962-45-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 491.6 g/mol. The structure includes a benzofuro[3,2-d]pyrimidine core, which is known to exhibit various biological activities.
| Property | Value |
|---|---|
| CAS Number | 899962-45-9 |
| Molecular Formula | C26H25N3O5S |
| Molecular Weight | 491.6 g/mol |
Antimicrobial Activity
Research indicates that compounds similar to Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate exhibit significant antimicrobial properties. For instance, derivatives of benzofuro-pyrimidines have shown effectiveness against various bacterial strains and fungi .
Anti-inflammatory Properties
The compound has been linked to anti-inflammatory effects through inhibition pathways involving prostaglandin E synthase (mPGES-1). A related study demonstrated that structural modifications in similar compounds led to nanomolar potency in inhibiting PGE2 formation in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Potential
The benzofuro-pyrimidine scaffold has been recognized for its anticancer properties. Studies have indicated that such compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. The ability of these compounds to interact with cellular targets makes them promising candidates for further development in cancer therapy .
Study on Inhibitory Effects
A notable study investigated the inhibitory effects of a related compound on mPGES-1. The results showed an IC80 value of 24 nM for PGE2 formation inhibition in LPS-stimulated human whole blood (HWB). This finding highlights the potential of structurally similar compounds in managing inflammatory responses effectively .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that modifications to the cyclopentyl group significantly influenced biological activity. Compounds with enhanced lipophilicity and optimal electronic properties showed improved efficacy against targeted enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound shares structural homology with sulfonylurea-like molecules and fused heterocyclic systems. Key analogs include:
Notes:
- Substituent Effects : The cyclopentyl group in the target compound may enhance lipophilicity (higher XLogP3*) compared to methylphenyl or methyl substituents in analogs.
- Molecular Weight : The target compound’s higher molecular weight (515.6 g/mol vs. ~457.6 g/mol for analogs) suggests increased steric bulk, which could influence pharmacokinetics.
Functional and Bioactivity Comparisons
- Sulfonylurea Herbicides : Compounds like metsulfuron-methyl (C₁₄H₁₅N₅O₆S) share a sulfonylurea moiety, which inhibits acetolactate synthase (ALS) in plants . The target compound’s sulfanyl-acetyl group may mimic this mechanism but lacks direct evidence of herbicidal activity.
- Thieno/Benzothiolo Pyrimidines: Analogs with thieno- or benzothiolo-pyrimidine cores (e.g., C₂₂H₂₃N₃O₄S₂) are associated with kinase inhibition or antimicrobial activity due to sulfur’s electron-withdrawing effects . The benzofuropyrimidine core in the target compound could exhibit distinct reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
